1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro-

Description

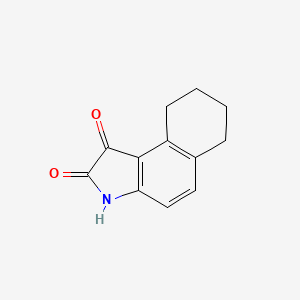

1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- is a partially hydrogenated derivative of the parent compound 1H-Benz[e]indole-1,2(3H)-dione (CAS 5588-87-4), which is also known as 4,5-Benzoisatin or β-Naphthisatin . The tetrahydro form (molecular formula C₁₂H₁₁NO₂) features a saturated six-membered ring system, reducing aromaticity compared to its parent compound (C₁₂H₇NO₂, MW 197.19) . Key properties include:

- Molecular weight: 201.22 g/mol (calculated for C₁₂H₁₁NO₂)

- Functional groups: Two ketone groups (dione) fused to a benzindole scaffold.

Properties

IUPAC Name |

6,7,8,9-tetrahydro-3H-benzo[e]indole-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(11)15/h5-6H,1-4H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQWYVPKPNFYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2C(=O)C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147788 | |

| Record name | 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106824-79-7 | |

| Record name | 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106824797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- (CAS Number: 106824-79-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the indole family and exhibits a range of pharmacological properties that are being explored in various research contexts.

Chemical Structure and Properties

The molecular formula of 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- is C12H11NO2. Its structure includes a bicyclic system with a dione functionality that may contribute to its biological activity. The compound's physical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 201.22 g/mol |

| CAS Registry Number | 106824-79-7 |

| SMILES | O=C1NC2=C(C=CC3=C2CCCC3)C1=O |

| InChIKey | MDL# MFCD01658935 |

Biological Activity Overview

Research indicates that compounds within the indole family exhibit diverse biological activities including anticancer, antimicrobial, and enzyme inhibition properties. The specific biological activities of 1H-Benz(e)indole-1,2(3H)-dione have been investigated in several studies.

Anticancer Activity

A study published in PMC highlighted the compound's potential as an anticancer agent. It was found to exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of key survival pathways in cancer cells.

- Cell Lines Tested :

- NCI/ADR-RES (adriamycin-resistant breast tumor)

- TK-10 (renal cell carcinoma)

- HT-29 (colorectal cancer)

The correlation coefficients (PCC) for anticancer activity were notably high when compared to known inhibitors such as DPIQ (PCC = 0.87), suggesting a similar mechanism of action .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promise as a thioredoxin reductase (TrxR) inhibitor. This enzyme plays a crucial role in redox regulation within cells and is often overexpressed in cancerous tissues.

Other Biological Activities

In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial activity against certain bacterial strains and fungi. The specific mechanisms behind these activities are still under investigation.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Apoptosis Induction : In a controlled environment, treatment with 1H-Benz(e)indole-1,2(3H)-dione resulted in increased markers of apoptosis in pancreatic cancer xenografts with high NRF2 activation.

- Enzyme Activity Assessment : Research indicated that derivatives of this compound inhibited indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune suppression in tumors .

Scientific Research Applications

Chemical Properties and Structure

THBD is characterized by its unique bicyclic structure that includes an indole moiety fused with a diketone system. The molecular formula is with a molecular weight of approximately 201.22 g/mol. Its structure features two carbonyl groups (diones) at positions 1 and 2 of the indole framework, contributing to its reactivity and interaction with biological systems .

Drug Discovery

THBD serves as a valuable scaffold in drug discovery due to its structural properties. Researchers can modify different parts of the THBD molecule to create new drug candidates targeting specific diseases. The ability to alter its structure allows for the exploration of structure-activity relationships (SAR), which is crucial for developing effective therapeutic agents .

Radiotracer Development

The incorporation of radioactive isotopes into THBD can lead to the development of radiotracers for in vivo imaging studies. Radiotracers are essential for visualizing biological processes and understanding disease mechanisms. The indole ring system has been extensively studied for its potential in radiotracer development due to its ability to interact with various biomolecules .

Enzyme Interaction Studies

THBD has shown promising interactions with various biological targets such as enzymes and receptors. Interaction studies focus on its binding affinity to these targets, which is critical for understanding how modifications to the structure can enhance biological activity. This knowledge can lead to the development of novel drugs with improved efficacy .

Potential Pharmacological Properties

Research indicates that THBD may possess a range of pharmacological properties, including anti-inflammatory and anticancer activities. These activities are attributed to its ability to interact with specific biological pathways and targets .

Synthetic Organic Chemistry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbazole and Benz[g]indole Derivatives

Carbazole (C₁₂H₉N) and 1H-benz[g]indole (C₁₂H₉N) share a planar aromatic system but lack the dione moieties.

- Mass spectrometry : In MS/MS analysis, 1H-benz[g]indole was distinguished from carbazole using reference spectra, with significantly lower match scores for carbazole due to distinct fragmentation patterns .

- Biological relevance : Carbazole derivatives are studied for optoelectronic applications, while benzindole diones may exhibit unique bioactivity due to hydrogen-bonding capabilities from the dione groups .

Table 1: Key Differences Between Carbazole and Tetrahydro-Benzindole Dione

| Property | Carbazole (C₁₂H₉N) | 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- (C₁₂H₁₁NO₂) |

|---|---|---|

| Aromaticity | Fully aromatic | Partially saturated ring |

| Functional Groups | None | Two ketone groups (dione) |

| Molecular Weight | 167.21 g/mol | 201.22 g/mol |

| Hydrogen Bond Acceptor | 1 (N) | 2 (O from diones) + 1 (N) |

Tetrahydropyrimido[1,2-f]purine-2,4-diones

These compounds (e.g., 9-benzyl-1-methyl-3-propargyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)dione ) feature a purine-like core with dione groups.

- Biological activity: Demonstrated potent dual A₁/A₂A adenosine receptor antagonism (Ki values ~0.25 μM) .

- Structural contrast : The purine scaffold introduces multiple nitrogen atoms, enhancing polar interactions compared to the benzindole system. This likely increases affinity for nucleotide-binding receptors .

Table 2: Comparison with Tetrahydropyrimido-Purine Diones

Substituted Benzocycloheptene Diones

Examples include 2,3-diethyl-6,7,8,9-tetrahydro-1H-benzocycloheptene-1,4(5H)-dione (CAS 92421-31-3, C₁₅H₂₀O₂) .

- Substituent effects : Alkyl groups (e.g., ethyl or methyl) increase hydrophobicity (higher LogP) compared to the unsubstituted tetrahydro-benzindole dione.

- Applications : Such derivatives are explored as intermediates in organic synthesis, where substituents tailor solubility and reactivity .

Table 3: Impact of Substituents on Benzocycloheptene Diones

8-(Dialkylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole Derivatives

These compounds replace dione groups with dialkylamino substituents (e.g., 8-(dimethylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole) .

- Electronic properties: Amino groups introduce basicity (pKa ~9–10), contrasting with the neutral dione’s hydrogen-bonding capacity.

Research Findings and Implications

- Spectral differentiation : The absence of reference spectra in databases like MassBank can lead to misidentification (e.g., confusing benzindole diones with carbazoles) .

- Dione groups enable hydrogen bonding, critical for enzyme inhibition or receptor binding . Substituents like alkyl chains or amines fine-tune physicochemical properties for targeted applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro-, and how can reaction yields be optimized?

- Methodological Answer : A three-component reaction involving cyclohexanones, aryl amines, and benzoyl methylene malonates has been reported for synthesizing structurally related tetrahydro-indoles. The reaction proceeds via an enamine intermediate, achieving yields up to 99% under optimized conditions. Key factors include steric control of reactants and Brønsted acid catalysis. Substrate scope can be expanded by adjusting electron-donating/withdrawing groups on aryl amines. Yields are improved by using polar aprotic solvents (e.g., DMF) and maintaining anhydrous conditions .

| Optimization Parameter | Impact on Yield |

|---|---|

| Solvent polarity | Higher polarity → Faster enamine formation |

| Steric hindrance of aryl amine | Bulky groups → Reduced yield |

| Reaction temperature | 80–100°C → Optimal for intermediates |

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fused indole-dione structure. Elemental analysis validates purity (>95% by combustion analysis). Mass spectrometry (ESI-MS) resolves molecular ion peaks, while IR spectroscopy identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹. For isomers or derivatives, high-resolution LC-MS or X-ray crystallography is recommended .

Q. What safety protocols are necessary when handling this compound in the lab?

- Methodological Answer : Although direct safety data for this compound are limited, structurally similar indole derivatives require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic factors influence reaction pathways in multi-component syntheses of tetrahydro-indole derivatives?

- Methodological Answer : Steric hindrance in aryl amines (e.g., ortho-substituted groups) diverts reactions toward imine intermediates instead of tetrahydro-indoles. Electron-deficient amines accelerate enamine formation due to increased electrophilicity. Computational studies (DFT) can map transition states to predict regioselectivity. For example, meta-substituted aryl amines favor cyclization due to reduced steric clash .

Q. What computational strategies are effective for predicting the bioactivity of derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) can screen derivatives for binding to targets like kinases or GPCRs. QSAR models using descriptors like logP and polar surface area predict bioavailability. For indole-dione derivatives, prioritize scaffolds with hydrogen-bond acceptors at positions 1 and 3 for enhanced interactions .

Q. How can spectral contradictions in structural elucidation be resolved?

- Methodological Answer : Discrepancies in mass spectra (e.g., isobaric interference) require tandem MS/MS or collision-induced dissociation (CID) to differentiate fragments. For NMR, 2D techniques (COSY, HSQC) resolve overlapping signals in fused ring systems. Cross-validate with synthetic standards or isotope-labeling studies .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields for tetrahydro-indole derivatives: How to address reproducibility?

- Methodological Answer : Variability often arises from trace moisture or oxygen. Implement strict inert atmosphere protocols (Ar/N₂ glovebox). Validate purity of starting materials via GC-MS. Reproduce high-yield conditions (e.g., 99% in ) by replicating solvent ratios (DMF:EtOH = 3:1) and catalyst loading (5 mol% p-TSA) .

Key Research Gaps

- Ecotoxicity Data : No studies on biodegradation or aquatic toxicity are available. Standard OECD 301 tests are recommended.

- In Vivo Bioactivity : Limited data on pharmacokinetics; prioritize murine models for ADME profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.